molecular formula C16H15ClN2O3 B5093821 ethyl 6-amino-4-(3-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate

ethyl 6-amino-4-(3-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate

Cat. No.: B5093821
M. Wt: 318.75 g/mol
InChI Key: SUPIQLIJMZTXPT-UHFFFAOYSA-N
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Description

Ethyl 6-amino-4-(3-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate is a useful research compound. Its molecular formula is C16H15ClN2O3 and its molecular weight is 318.75 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 318.0771200 g/mol and the complexity rating of the compound is 573. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Conversion into Various Derivatives

Ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates like the compound have been shown to be convertible into various derivatives. For instance, they can be transformed into 1,6-diazanaphthalene, pyrano-[2,3-c]pyrazole, isoxazolo[3,4-b]pyridine, pyrano[2,3-b]pyridine, 1,8-diazanaphthalene, and pyrano[2,3-d]pyridine derivatives. This transformation can be achieved through treatment with reagents like malononitrile, hydrazine hydrate, hydroxylamine hydrochloride, and others (Harb, Hesien, Metwally, & Elnagdi, 1989).

Synthesis and Catalysis

Research shows that some ethyl 6-amino-5-cyano-2-methyl-4-aryl-4H-pyran-3-carboxylates can be synthesized using a three-component reaction involving ethyl acetoacetate, malononitrile, and substituted benzaldehydes. The study also explores the role of different catalysts, including organic, inorganic substances, and ionic liquids, in this synthesis (Hai, Thanh, Le, Thuy, & Tung, 2017).

Computational Analysis

Computational analysis, particularly using DFT calculations, has been employed to characterize the supra-molecular assemblies formed by derivatives of this compound. The studyfocuses on understanding the molecular interactions, such as hydrogen bonds and π–stacking interactions, that occur in the solid state of these compounds. This analysis provides valuable insights into the molecular structure and potential applications of these substances in various fields (Chowhan, Gupta, Sharma, & Frontera, 2020).

Ultrasound-Assisted Synthesis

Recent advancements include the ultrasound-assisted synthesis of ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate. This method emphasizes the benefits of using simple, readily available chemicals, shorter reaction times, and economically friendly processes to achieve good yields. The study's focus on green chemistry principles showcases the potential for more sustainable production methods in organic synthesis (Kumbhani, Vaghani, Patel, & Zaliya, 2022).

Antimicrobial and Antioxidant Activity

Research also delves into the biological activity of these compounds. For example, some studies have synthesized derivatives of ethyl 6-amino-4-(3-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate and evaluated their antimicrobial activities. These studies highlight the potential pharmaceutical applications of these compounds, particularly in developing new antimicrobial agents (Debnath, Mallareddy, Manjunath, & Saleshier, 2020).

Properties

IUPAC Name

ethyl 6-amino-4-(3-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3/c1-3-21-16(20)13-9(2)22-15(19)12(8-18)14(13)10-5-4-6-11(17)7-10/h4-7,14H,3,19H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUPIQLIJMZTXPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C1C2=CC(=CC=C2)Cl)C#N)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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